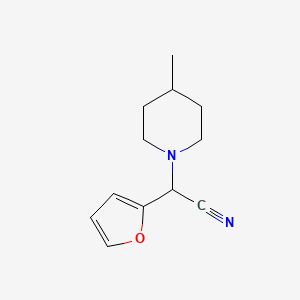

2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile

Descripción

2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile is a nitrile-containing compound featuring a furan ring and a 4-methylpiperidine moiety. Its molecular formula is C₁₂H₁₅N₂O, with a molecular weight of 203.26 g/mol.

Propiedades

IUPAC Name |

2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-4-6-14(7-5-10)11(9-13)12-3-2-8-15-12/h2-3,8,10-11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCRIRAIBJMBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C#N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile, a compound with the CAS number 1226183-67-0, has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge on its biological activity, including its mechanisms and efficacy in various biological contexts.

- Molecular Formula : C13H16N2O

- Molecular Weight : 204.27 g/mol

- Structure : The compound features a furan ring and a piperidine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of 2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile can be categorized into several areas based on recent studies:

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cell lines. In one study, a related compound demonstrated an IC50 value of approximately 25.72 μM against MCF cell lines, indicating significant cytotoxic effects .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 1 | 25.72 ± 3.95 | MCF |

| Drug 2 | 45.2 ± 13.0 | U87 glioblastoma |

2. Anticholinesterase Activity

The potential for anticholinesterase activity has been explored in several piperidine derivatives. These compounds have shown promise in treating conditions like Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

3. Anti-inflammatory Effects

Compounds structurally related to 2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile have been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Understanding the mechanisms by which 2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile exerts its biological effects is crucial for its development as a therapeutic agent.

1. JAK3 Inhibition

Research has highlighted the role of JAK3 (Janus kinase 3) inhibition as a mechanism for reducing inflammation and cancer cell proliferation. Compounds with similar structures have been shown to bind effectively to the ATP-binding site of JAK3, leading to decreased kinase activity and subsequent cellular effects .

2. Apoptosis Induction

The induction of apoptosis in cancer cells is another critical mechanism observed with related compounds. Flow cytometry analyses have demonstrated that these compounds can trigger apoptotic pathways, leading to cell death in tumor cells .

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Study on MCF Cell Lines : A study demonstrated that treatment with a derivative led to significant apoptosis in MCF cell lines, suggesting potential for breast cancer treatment.

- In Vivo Tumor Suppression : In animal models, administration of related compounds resulted in suppressed tumor growth, reinforcing the anticancer potential observed in vitro.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(Furan-2-yl)-2-(4-methylpiperidin-1-yl)acetonitrile is , with a molecular weight of 219.28 g/mol. The compound features a furan ring and a piperidine moiety, which contribute to its biological activity and chemical reactivity.

Pharmaceutical Applications

-

Antitumor Activity :

- Recent studies have indicated that derivatives of compounds containing furan and piperidine structures exhibit significant antitumor properties. For instance, the analogs of this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- Neuropharmacology :

- Synthesis of Novel Drugs :

Material Science Applications

- Polymer Chemistry :

- Sensors :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cell proliferation in HL60 and MCF7 cancer cell lines. |

| Study B | Neuropharmacology | Showed potential as a modulator of CSF1R for imaging neuroinflammation via PET scans. |

| Study C | Material Science | Developed polymer composites with enhanced thermal stability using this compound as a monomer. |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Acetonitrile Derivatives

Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The target compound’s 4-methylpiperidine group increases lipophilicity compared to analogs with piperazine (e.g., ) or pyridine (e.g., ), which may improve blood-brain barrier penetration .

- Trimethylsilyl ether derivatives (e.g., ) exhibit even higher hydrophobicity due to the silyl group but are often used transiently in synthetic intermediates.

Electronic and Reactivity Profiles :

- The furan ring in the target compound and analogs (e.g., ) provides electron-rich aromaticity, facilitating electrophilic substitution reactions. In contrast, methoxyphenyl () or fluoropyridyl () groups alter electronic density, directing reactivity to different positions.

- Sulfanyl groups () enable nucleophilic substitutions, a feature absent in the target compound.

Biological Relevance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.